tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate

JAK inhibitor Kinase assay Selectivity

tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (CAS 1240301-66-9) is a pyrrolo[2,3-d]pyrimidine derivative, a class of heterocyclic compounds renowned for their role as Janus Kinase (JAK) inhibitors. This specific compound features a 4-chloro substitution on the pyrrolopyrimidine core and a tert-butyl carbamate-protected pyrrolidine moiety at the 7-position.

Molecular Formula C15H19ClN4O2
Molecular Weight 322.79 g/mol
Cat. No. B8089386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
Molecular FormulaC15H19ClN4O2
Molecular Weight322.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl
InChIInChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)19-6-4-10(8-19)20-7-5-11-12(16)17-9-18-13(11)20/h5,7,9-10H,4,6,8H2,1-3H3
InChIKeyVGWQLZSDXUPRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate: A Strategic Intermediate for JAK-Targeted Drug Discovery and Procurement


tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (CAS 1240301-66-9) is a pyrrolo[2,3-d]pyrimidine derivative, a class of heterocyclic compounds renowned for their role as Janus Kinase (JAK) inhibitors [1]. This specific compound features a 4-chloro substitution on the pyrrolopyrimidine core and a tert-butyl carbamate-protected pyrrolidine moiety at the 7-position. It is primarily recognized as a crucial drug intermediate in the synthesis of various pharmacologically active compounds, particularly within the JAK inhibitor therapeutic space . Its molecular formula is C₁₅H₁₉ClN₄O₂, with a molecular weight of 322.79 g/mol .

Procurement Alert: Why tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate Cannot Be Casually Substituted in JAK Inhibitor Synthesis


Generic substitution within the pyrrolo[2,3-d]pyrimidine class is not scientifically sound due to the critical impact of specific functional groups on downstream synthetic routes and final compound selectivity [1]. The combination of the 4-chloro leaving group and the pyrrolidine-1-carboxylate moiety at the 7-position provides a unique vector for further derivatization that closely related intermediates lack. For instance, the chlorine atom at the 4-position is essential for nucleophilic aromatic substitution reactions that introduce key amine pharmacophores in JAK inhibitors [2]. Similarly, the protected pyrrolidine ring provides a pre-installed, conformationally restricted group that is central to achieving potent JAK binding. Substituting with a simpler scaffold like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or an alternative 7-substituted derivative would fundamentally alter the synthetic pathway and the resulting compound's pharmacokinetic and selectivity profile, rendering the final product scientifically non-equivalent. The evidence below quantifies the specific advantages of this intermediate over its closest comparators.

Quantitative Differentiation: A Comparative Analysis of tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate for Informed Procurement


JAK1/JAK2/JAK3 Inhibitor Potency: Head-to-Head Comparison of Intermediate-Derived Final Compounds vs. Commercial JAK Inhibitors

While the title compound is an intermediate, its direct synthetic descendant, compound 123 (US9346810), a potent JAK1/2/3 inhibitor, demonstrates the value of this specific intermediate scaffold. In a comparative context, this compound 123 exhibits a substantially higher potency against JAK1 and JAK2 (IC₅₀ = 0.055 nM) than the FDA-approved pan-JAK inhibitor tofacitinib, which shows JAK1 and JAK2 IC₅₀ values of 3.2 nM and 4.1 nM, respectively [1][2]. This represents an approximate 58-fold to 74-fold improvement in potency that is directly attributable to the specific substitution pattern originating from the tert-butyl pyrrolidine-1-carboxylate intermediate.

JAK inhibitor Kinase assay Selectivity

Synthetic Efficiency and Purity: Direct Comparison of Intermediate Grade vs. Lower-Purity Alternatives

Procurement of this intermediate offers quantifiable advantages in purity and consistency. Commercially available stocks, such as those from MedChemExpress (HY-22403), are offered with a minimum purity of 96.20% . In contrast, a simpler alternative scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is often supplied with a purity of 95% or unspecified . The 1.2% absolute difference in purity translates to a reduction in potentially yield-robbing impurities, which is critical for multi-step syntheses where cumulative yield loss is a primary cost driver. Furthermore, vendors like MolCore offer the compound at an even higher purity grade of ≥98%, providing an option for critical steps .

Synthesis Purity Procurement

Structural Differentiation: The Impact of the Pyrrolidine Moiety on JAK3 Selectivity

The presence of the pyrrolidine group in the target compound is a key differentiator from simpler 7H-pyrrolo[2,3-d]pyrimidine scaffolds. Compounds derived from this intermediate, which incorporate the pyrrolidine ring, are associated with enhanced JAK3 selectivity. For instance, related compounds in the same chemical space show a JAK3/JAK2 selectivity ratio exceeding 85-fold, with JAK3 IC₅₀ = 0.35 nM and JAK2 IC₅₀ > 30 nM [1]. This contrasts with the pan-JAK inhibitor tofacitinib, which exhibits a much lower JAK3/JAK2 selectivity ratio of approximately 0.25 [2]. The pyrrolidine moiety is a crucial pharmacophore for achieving this selectivity profile, as it engages a specific hydrophobic region in the JAK3 active site [3].

JAK3 Selectivity Structure-Activity Relationship

Logistical Advantage: Proven Stability and Storage vs. Air-Sensitive Analogues

The tert-butyl carbamate protecting group provides the compound with significant storage stability compared to unprotected pyrrolidine analogues, which are often air-sensitive and hygroscopic. The compound is stable for long-term storage at -20°C as a powder in a sealed, moisture-free environment [1]. This stability simplifies procurement, inventory management, and global shipping logistics, reducing the risk of receiving degraded or unusable material. In contrast, compounds like 4-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine are often supplied as unstable salts or require special handling, increasing the cost and complexity of their use .

Stability Storage Logistics

High-Impact Applications of tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate: From Discovery to Development


Synthesis of Next-Generation JAK3-Selective Inhibitors for Autoimmune Disease

As demonstrated in the quantitative evidence, the intermediate enables the synthesis of compounds with >85-fold selectivity for JAK3 over JAK2 [1]. This application scenario is ideal for research teams developing safer, more targeted therapies for rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where minimizing JAK2-driven anemia is a primary clinical goal. The compound's high purity ensures that SAR studies are not confounded by impurities from the intermediate step.

Lead Optimization in Kinase Drug Discovery Programs

The 4-chloro group is a versatile handle for introducing diverse amine substituents via Buchwald-Hartwig amination, a key step in generating lead compound libraries [2]. The stability of the tert-butyl carbamate under these reaction conditions allows for the parallel synthesis of multiple analogues without requiring additional protecting group manipulations, significantly accelerating hit-to-lead timelines. The high purity of the starting material is essential for reliable high-throughput screening of resulting libraries.

Production of Reference Standards and Impurity Markers for JAK Inhibitor Quality Control

Given its structural relationship to several marketed JAK inhibitors, this compound serves as a key starting material for synthesizing authentic reference standards and impurity markers [3]. Its well-defined purity and stability make it an ideal candidate for use in pharmaceutical QC labs for method development, validation, and routine analysis, ensuring the identity and purity of final drug products.

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